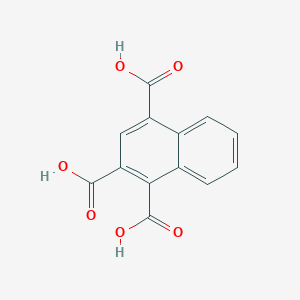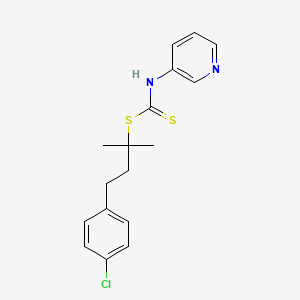![molecular formula C8H9Cl3Si B14681175 Trichloro[(3-methylphenyl)methyl]silane CAS No. 36147-59-8](/img/structure/B14681175.png)
Trichloro[(3-methylphenyl)methyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichloro[(3-methylphenyl)methyl]silane is an organosilicon compound with the chemical formula C8H9Cl3Si. It is a derivative of silane, where the silicon atom is bonded to three chlorine atoms and one (3-methylphenyl)methyl group. This compound is known for its reactivity and is used as a precursor in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
Trichloro[(3-methylphenyl)methyl]silane can be synthesized through the direct reaction of chloromethylsilane with 3-methylphenylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane group.
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of chloromethylsilane with 3-methylphenyl compounds in the presence of a copper catalyst at elevated temperatures. This method ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Hydrolysis: Trichloro[(3-methylphenyl)methyl]silane undergoes hydrolysis in the presence of water, leading to the formation of silanols and hydrochloric acid.
Alcoholysis: Reaction with alcohols results in the formation of alkoxysilanes and hydrochloric acid.
Reduction: Reduction with alkali metals can produce highly crosslinked polysilane materials.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Alcohols (e.g., methanol): For alcoholysis reactions.
Alkali Metals (e.g., sodium): For reduction reactions.
Major Products
Silanols: Formed during hydrolysis.
Alkoxysilanes: Formed during alcoholysis.
Polysilanes: Formed during reduction.
科学的研究の応用
Trichloro[(3-methylphenyl)methyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of silicone-based materials and coatings.
作用機序
The reactivity of trichloro[(3-methylphenyl)methyl]silane is primarily due to the presence of the chlorosilane group. This group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as water or alcohols. The resulting silanol or alkoxysilane products can further react to form stable siloxane bonds, which are crucial in various applications.
類似化合物との比較
Similar Compounds
Methyltrichlorosilane (CH3SiCl3): Similar in structure but with a methyl group instead of a (3-methylphenyl)methyl group.
Phenyltrichlorosilane (C6H5SiCl3): Contains a phenyl group instead of a (3-methylphenyl)methyl group.
Trichlorosilane (HSiCl3): Lacks the organic substituent, making it more reactive.
Uniqueness
Trichloro[(3-methylphenyl)methyl]silane is unique due to the presence of the (3-methylphenyl)methyl group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in applications requiring stable organosilicon compounds with tailored reactivity.
特性
CAS番号 |
36147-59-8 |
|---|---|
分子式 |
C8H9Cl3Si |
分子量 |
239.6 g/mol |
IUPAC名 |
trichloro-[(3-methylphenyl)methyl]silane |
InChI |
InChI=1S/C8H9Cl3Si/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3 |
InChIキー |
UTTMPFJDBFOFIV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C[Si](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


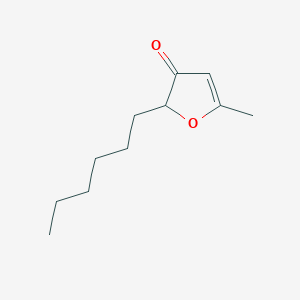



![(2Z,16Z)-22-oxa-5,10,14-triazapentacyclo[16.9.2.110,14.01,23.021,28]triaconta-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B14681124.png)
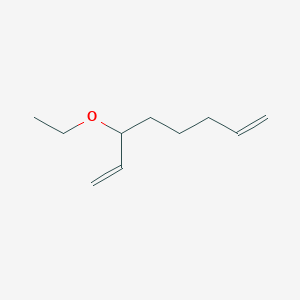
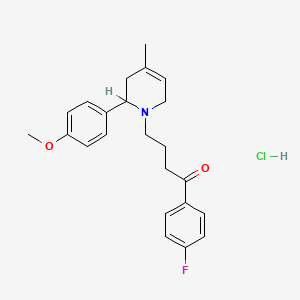

![N-[4-chloro-2-(cyclohexanecarbonyl)phenyl]acetamide](/img/structure/B14681155.png)

